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Compound of Interest

Compound Name: 2-(4-Fluoro-3-methylphenyl)phenol

CAS No.: 742058-84-0

Cat. No.: B6369976

Get Quote

Executive Summary
This guide analyzes the physicochemical and synthetic properties of fluorinated biaryl phenols,

a privileged scaffold in medicinal chemistry. These structures combine the hydrogen-bond

donating capability of phenols with the lipophilic, metabolically stable biaryl core. The strategic

introduction of fluorine atoms modulates acidity (pKa), lipophilicity (

), and conformational dynamics (atropisomerism), making them critical tools for optimizing
drug-target interactions and pharmacokinetic profiles.

Part 1: Chemical Physics & Electronic Properties
Acidity Modulation (pKa)
The acidity of the phenolic hydroxyl group is heavily influenced by the positioning of the fluorine

atom relative to the hydroxyl group and the biaryl axis. Fluorine acts as a strong

-electron withdrawing group (EWG) but a weak

-electron donor.
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Compound Structure Approx. pKa Electronic Effect

Phenol (Reference) 9.95
Standard resonance

stabilization.

2-Phenylphenol 9.55

Phenyl ring acts as a weak

EWG; steric twist reduces

conjugation.

4-Fluorophenol 9.90

Inductive withdrawal (-I) is

nearly cancelled by resonance

donation (+R).

2-Fluorophenol 8.70

Strong inductive effect (-I) due

to proximity stabilizes the

phenoxide anion.

3-Fluoro-4-phenylphenol 8.5 - 8.8

Synergistic Effect: The ortho-

fluorine (relative to OH)

significantly lowers pKa via

induction, while the para-

phenyl group adds minor

stabilization.

2'-Fluoro-4-phenylphenol ~9.6

Fluorine on the distal ring has

minimal effect on acidity but

impacts conformation.

Key Insight: To mimic carboxylic acids (bioisostere strategy), placing fluorine ortho to the

hydroxyl group (e.g., 3-fluoro-4-phenylphenol) is the most effective tactic, dropping the pKa by

>1 log unit, thereby increasing the fraction of ionized species at physiological pH.

Conformational Dynamics & Atropisomerism
The biaryl bond allows for rotation, but ortho-substitution restricts this motion.

Non-fluorinated Biaryls: Twist angle

in solution. Low rotational barrier (< 2 kcal/mol).
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Ortho-Fluorinated Biaryls: The Van der Waals radius of Fluorine (1.47 Å) is larger than

Hydrogen (1.20 Å). Introducing fluorine at the 2, 2', 6, or 6' positions increases the twist

angle to

.

Atropisomerism Classification:

Mono-ortho-F: Rapidly equilibrating (Class 1). Treated as achiral but binds with specific

twist.

Di-ortho-F (e.g., 2,2'-difluoro): Rotational barrier increases. Can become Class 2 (slow

interconversion) if combined with other bulky groups (e.g., -OH, -Me), potentially requiring

separation of atropisomers during synthesis.

Lipophilicity (LogP/LogD)
Fluorination generally increases lipophilicity due to the high hydrophobicity of the C-F bond.

LogP: typically +0.2 to +0.4 per fluorine atom.

Impact: Enhances membrane permeability but decreases aqueous solubility. This can be

counteracted by the lowered pKa (increased ionization) of ortho-fluorophenols.

Part 2: Synthesis Strategy (Self-Validating Protocol)
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-
fluorophenol
Objective: Synthesis of 3-fluoro-[1,1'-biphenyl]-4-ol. Rationale: This protocol uses a ligand-free

Pd system (or simple phosphine) suitable for sterically unhindered biaryls. The use of

unmasked phenols is enabled by base selection.

Reagents
Substrate: 4-Bromo-2-fluorophenol (1.0 equiv)

Coupling Partner: Phenylboronic acid (1.2 equiv)
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Catalyst:

(1 mol%) +

(2 mol%)

Base:

(3.0 equiv) - Essential for keeping phenol deprotonated and active.

Solvent: 1:1 mixture of DME (Dimethoxyethane) and

.

Step-by-Step Methodology
Degassing (Critical): Charge reaction vessel with DME/Water. Sparge with Argon for 15

minutes. Validation: Colorless solvent indicates no oxidation of trace organics.

Reagent Addition: Add 4-bromo-2-fluorophenol, phenylboronic acid, and

. Stir for 5 mins.

Catalyst Induction: Add

and

. Seal vessel.

Heating: Heat to 80°C for 4 hours.

In-Process Control (Self-Validation):

TLC: Elute with 20% EtOAc/Hexanes. Product will be more polar (lower

) than the bromo-phenol due to the biaryl system, but less polar than boronic acid.

19F NMR Check: Take a 50

aliquot.

Starting Material Signal:
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ppm (doublet).

Product Signal:

ppm (singlet/multiplet).

Stop reaction when SM signal is <2%.

Workup: Cool to RT. Acidify with 1M HCl to pH 2 (re-protonate the phenol). Extract with

EtOAc (3x).

Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

Part 3: Applications in Drug Discovery
Metabolic Stability (The "Fluorine Scan")
Biaryl phenols are prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes,

specifically at the electron-rich para-positions.

Mechanism: CYP450 performs Hydrogen Atom Transfer (HAT) or Single Electron Transfer

(SET) to generate a radical cation, leading to hydroxylation.

Fluorine Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-

H bond (approx. 98 kcal/mol). Replacing a metabolic "soft spot" (C-H) with C-F blocks this

oxidation pathway.

Effect: Increases half-life (

) and reduces clearance (

).

Bioisosterism
Fluorinated phenols act as bioisosteres for carboxylic acids and tetrazoles.

Acidity Matching: 2,6-difluorophenols can reach pKa values ~7.0, closely mimicking the

ionization state of carboxylic acids at physiological pH without the permeability liability of the

carboxylate anion.
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Part 4: Visualization & Logic
Diagram 1: Metabolic Blockade Logic
This diagram illustrates how fluorination diverts metabolic pathways, preventing rapid

clearance.
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Caption: Fluorination blocks CYP450-mediated hydroxylation by replacing the reactive C-H

bond with the inert C-F bond.

Diagram 2: Synthesis Workflow
A self-validating workflow for the Suzuki coupling of fluorinated phenols.
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Caption: Step-by-step Suzuki coupling protocol with integrated In-Process Control (IPC)

checkpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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